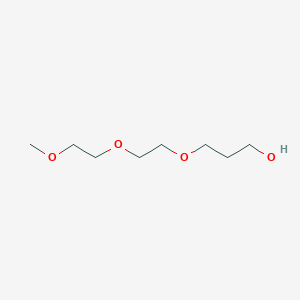

m-PEG3-CH2-alcohol

描述

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of m-PEG3-CH2-alcohol typically involves the reaction of methoxy polyethylene glycol with an appropriate alcohol derivative. The reaction conditions often include the use of catalysts and solvents to facilitate the reaction. For example, the reaction may be carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and a solvent like tetrahydrofuran (THF) or dimethyl sulfoxide (DMSO) .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale batch reactions using similar reaction conditions as in laboratory synthesis. The process may be optimized for higher yields and purity, and may include additional steps such as purification through distillation or chromatography .

化学反应分析

Types of Reactions

m-PEG3-CH2-alcohol can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form aldehydes or carboxylic acids.

Reduction: The compound can be reduced to form different alcohol derivatives.

Substitution: The hydroxyl group can be substituted with other functional groups, such as halides or amines.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield aldehydes or carboxylic acids, while substitution can produce various derivatives with different functional groups .

科学研究应用

PROTAC Development

The primary application of m-PEG3-CH2-alcohol lies in the development of PROTACs. These bifunctional molecules consist of two ligands connected by a linker: one ligand targets an E3 ubiquitin ligase, while the other binds to the protein intended for degradation. The use of this compound as a linker facilitates the efficient design of PROTACs, enabling researchers to manipulate the intracellular ubiquitin-proteasome system for targeted protein degradation .

Key Features of PROTACs:

- Selective Protein Degradation: By utilizing this compound, PROTACs can selectively degrade disease-related proteins, offering a novel therapeutic approach in cancer and other diseases.

- Enhanced Stability: The PEGylation provided by this compound increases the stability and solubility of PROTACs in biological systems, improving their pharmacokinetic profiles .

Drug Delivery Systems

This compound is also employed in drug delivery systems, particularly in nanomedicine. Its hydrophilic properties contribute to the formation of stealth nanoparticles that evade immune detection and prolong circulation time in the bloodstream . This characteristic is crucial for enhancing the efficacy of drug formulations by ensuring sustained release and targeted delivery.

Applications in Nanomedicine:

- Nanoparticle Formulations: Incorporating this compound into nanoparticles can improve drug solubility and bioavailability. For instance, studies have shown that PEGylated nanoparticles exhibit reduced macrophage uptake and enhanced systemic circulation time .

| Nanoparticle Type | Drug | Release Rate | Circulation Half-Life |

|---|---|---|---|

| Chitosan Nanoparticles | Methotrexate | Sustained for 12h | Increased with higher PEG density |

| Lipid Nanoparticles | COVID-19 Vaccine | Prolonged | Enhanced with PEGylation |

Protein Modification

The hydroxyl group present in this compound allows for further derivatization of proteins, enhancing their solubility and stability. PEGylation has been shown to reduce immunogenicity and increase the therapeutic efficacy of proteins by prolonging their half-life in circulation .

Benefits of Protein PEGylation:

- Improved Pharmacokinetics: PEGylated proteins exhibit altered distribution and metabolism profiles, leading to improved therapeutic outcomes.

- Reduced Antigenicity: The presence of PEG can mask antigenic sites on proteins, minimizing immune responses that could lead to reduced efficacy or adverse effects .

Case Study 1: Cancer Therapeutics Using PROTACs

Recent studies have demonstrated the successful application of this compound-based PROTACs in targeting specific oncogenic proteins. For example, a PROTAC designed with this linker was able to effectively degrade an overexpressed cancer target protein, resulting in significant tumor regression in preclinical models .

Case Study 2: PEGylated Drug Formulations

In developing PEGylated formulations for cancer treatment, researchers utilized this compound to enhance the solubility and stability of chemotherapeutic agents like Methotrexate. The resulting formulations showed improved bioavailability and reduced side effects compared to traditional formulations .

作用机制

The primary mechanism of action of m-PEG3-CH2-alcohol in PROTACs involves its role as a linker that connects two essential ligands. One ligand binds to an E3 ubiquitin ligase, while the other binds to the target protein. This interaction facilitates the ubiquitination and subsequent degradation of the target protein by the proteasome .

相似化合物的比较

Similar Compounds

m-PEG3-alcohol: Similar structure but lacks the additional methylene group.

Tri(propylene glycol) methyl ether: Another PEG-based compound with similar properties.

Uniqueness

m-PEG3-CH2-alcohol is unique due to its specific structure, which provides optimal flexibility and solubility for use in PROTACs. Its ability to facilitate selective protein degradation makes it a valuable tool in various research and industrial applications .

生物活性

m-PEG3-CH2-alcohol, also known as 3-[2-(2-methoxyethoxy)ethoxy]propan-1-ol, is a polyethylene glycol (PEG)-based compound primarily utilized as a linker in the synthesis of PROTACs (Proteolysis Targeting Chimeras). This compound plays a significant role in the development of targeted protein degradation therapies, particularly in cancer research.

- Molecular Formula : C₈H₁₈O₄

- Molecular Weight : 178.226 g/mol

- CAS Number : 100688-48-0

- LogP : 0.0484

- PSA (Polar Surface Area) : 47.92 Ų

Biological Activity

This compound is primarily recognized for its function as a linker in the synthesis of PROTACs. PROTACs are bifunctional molecules that recruit an E3 ubiquitin ligase to a target protein, leading to its ubiquitination and subsequent degradation by the proteasome. This mechanism allows for selective targeting of proteins that are otherwise difficult to inhibit with traditional small molecules.

-

Linker Functionality : The this compound linker connects two distinct ligands:

- One ligand binds to the target protein.

- The other ligand binds to an E3 ubiquitin ligase.

- Advantages of PEG Linkers :

Research Findings and Case Studies

Recent studies have highlighted the effectiveness of this compound in various applications:

Case Study 1: Targeting Oncogenic Proteins

A study demonstrated that PROTACs utilizing this compound effectively targeted and degraded mutant forms of oncogenic proteins such as KRAS. The results indicated a significant reduction in cell viability in cancer cell lines expressing these mutant proteins, showcasing the potential for therapeutic intervention in cancers driven by such mutations .

Case Study 2: Enhancing Drug Delivery

Research has shown that PEGylation, including the use of this compound, can enhance the delivery of therapeutic proteins by improving their solubility and stability. In one experiment, PEGylated proteins exhibited prolonged half-lives in circulation compared to their non-PEGylated counterparts, indicating that this compound could be instrumental in developing more effective protein-based therapies .

Comparative Analysis of PEG Linkers

To better understand the role of this compound among other PEG linkers, a comparative analysis is presented below:

| Linker Type | Molecular Weight (g/mol) | Solubility | Application Area |

|---|---|---|---|

| This compound | 178.226 | High | PROTAC synthesis |

| m-PEG2-NH₂ | 150.17 | High | Antibody-drug conjugates (ADCs) |

| m-PEG4-acid | 198.22 | High | Drug delivery systems |

属性

IUPAC Name |

3-[2-(2-methoxyethoxy)ethoxy]propan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H18O4/c1-10-5-6-12-8-7-11-4-2-3-9/h9H,2-8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QBHPYEIJQRUYLB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCOCCOCCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H18O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30760847 | |

| Record name | 3-[2-(2-Methoxyethoxy)ethoxy]propan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30760847 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

178.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

100688-48-0 | |

| Record name | 3-[2-(2-Methoxyethoxy)ethoxy]propan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30760847 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。